molecular formula C19H22N2O4 B2613618 2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034249-30-2

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2613618
CAS RN: 2034249-30-2
M. Wt: 342.395
InChI Key: OOWQMRYVJHOUEP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DMPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPE belongs to the class of compounds known as pyrrolidinyl aryl ketones and is known for its ability to modulate various biological pathways.

Scientific Research Applications

Catalysis and Polymerization

A study on Magnesium and Zinc Complexes Supported by N,O-Bidentate Pyridyl Functionalized Alkoxy Ligands explores the synthesis and characterization of metal complexes that could potentially inform the application of "2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" in catalysis and polymerization reactions. These complexes showed higher activity in the polymerization of ε-caprolactone and l-lactide when based on magnesium, highlighting the importance of metal-ligand interactions in catalytic processes (Wang et al., 2012).

Molecular Structure and Hydrogen Bonding

Research into Hydrogen-bonding patterns in enaminones including compounds like "(2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone" provides insights into molecular structures and hydrogen bonding, which are critical in understanding the structural chemistry of similar compounds. These studies demonstrate how molecular interactions can influence the stability and properties of compounds, potentially applicable to "2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" in designing drugs or materials with desired properties (Balderson et al., 2007).

Pyrolysis and Novel Psychoactive Substances

The study on Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) provides a pertinent example of how similar compounds undergo degradation when exposed to heat. This research could be relevant for understanding the stability and safety of "2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" under various conditions, especially if considered for pharmaceutical applications (Texter et al., 2018).

Synthetic Applications

The Synthesis and structural characterization of a new pyrrole derivative research illustrates the synthetic versatility of pyrrole derivatives, showcasing methodologies that could be adapted for synthesizing "2-(3,4-Dimethoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" and exploring its potential applications in material science or medicinal chemistry (Louroubi et al., 2019).

Polyimide Materials

Research on Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines may provide insights into the utility of similar structures in developing new materials. The pyridine moiety, as part of the compound structure, is significant for its role in creating polymers with excellent thermal stability and mechanical properties, suggesting potential material science applications for similar compounds (Wang et al., 2006).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-4-3-14(11-18(17)24-2)12-19(22)21-10-7-16(13-21)25-15-5-8-20-9-6-15/h3-6,8-9,11,16H,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWQMRYVJHOUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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